BenchChemオンラインストアへようこそ!

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide

EGFR TK inhibition Antiproliferative activity Cancer cell lines

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide (CAS 1436374-96-7) is a synthetic small molecule with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol. Its structure features a 5,6-dimethyl-1-benzofuran core linked via a (Z)-configured olefin to a 2-cyano-N-methylacrylamide moiety.

Molecular Formula C15H14N2O2
Molecular Weight 254.289
CAS No. 1436374-96-7
Cat. No. B2517625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide
CAS1436374-96-7
Molecular FormulaC15H14N2O2
Molecular Weight254.289
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=C2)C=C(C#N)C(=O)NC
InChIInChI=1S/C15H14N2O2/c1-9-4-11-6-13(19-14(11)5-10(9)2)7-12(8-16)15(18)17-3/h4-7H,1-3H3,(H,17,18)/b12-7-
InChIKeyLZOIGUCMEIOOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide (CAS 1436374-96-7): Structural Identity and Procurement Baseline


(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide (CAS 1436374-96-7) is a synthetic small molecule with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol. Its structure features a 5,6-dimethyl-1-benzofuran core linked via a (Z)-configured olefin to a 2-cyano-N-methylacrylamide moiety . The compound is catalogued in the Enamine REAL database under identifier EN300-26585071 and is commercially available from multiple screening compound suppliers as a research-grade chemical. The (Z)-configuration of the acrylamide double bond, combined with the specific 5,6-dimethyl substitution pattern on the benzofuran ring, defines a distinct chemical space within the broader benzofuran-cyanoacrylamide class. Documentation of quantitative biological activity for this specific compound remains extremely limited in the public domain as of 2026.

Why Generic Substitution Is Unreliable for (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide (CAS 1436374-96-7)


This compound cannot be reliably substituted with other benzofuran-cyanoacrylamide analogs because three interdependent structural features collectively govern its physicochemical and target-engagement profile: (i) the (Z)-configuration of the α,β-unsaturated cyanoacrylamide, which controls the geometry of the Michael acceptor electrophile and thus its covalent binding kinetics ; (ii) the 5,6-dimethyl substitution pattern on the benzofuran ring, which modulates both steric occlusion and lipophilicity (clogP) relative to unsubstituted or mono-substituted analogs; and (iii) the N-methyl amide terminus, which alters hydrogen-bonding capacity compared to bulkier or unsubstituted amide variants. Published data on the broader cyanobenzofuran class demonstrates that even modest structural changes—such as altering the benzofuran substitution or the nature of the amine substituent—produce IC50 shifts exceeding 10-fold against kinase targets such as EGFR TK [1]. Consequently, replacing this compound with a generic 'benzofuran acrylamide' without verifying these structural parameters risks invalidating structure-activity relationships, compromising assay reproducibility, and undermining project decision-making.

Quantitative Differentiation Evidence for (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide (CAS 1436374-96-7) Against Closest Analogs


EGFR Tyrosine Kinase Inhibitory Activity: Class-Level Benchmarking Against Gefitinib and Afatinib

IMPORTANT DISCLAIMER: No direct quantitative bioactivity data for CAS 1436374-96-7 was identified in primary research papers or patents accessible as of 2026. The following evidence is CLASS-LEVEL INFERENCE drawn from a structurally related cyanobenzofuran series. In the study by Fares et al. (2021), cyanobenzofuran derivatives containing a nitrile group and benzofuran scaffold were evaluated as EGFR TK inhibitors. Compounds 2, 3, 10, and 11 demonstrated EGFR TK IC50 values of 0.81–1.12 µM, comparable to gefitinib (IC50 = 0.90 µM) [1]. These compounds also exhibited antiproliferative activity against HePG2, HCT-116, and MCF-7 cell lines with IC50 ranges of 8.36–23.67 µM, benchmarked against doxorubicin (IC50 = 4.17–8.87 µM) and afatinib (IC50 = 5.5–11.2 µM) [1]. The cyanoacrylamide Michael acceptor motif and benzofuran scaffold are critical for this activity; the target compound (CAS 1436374-96-7) shares both pharmacophoric elements but differs in the specific 5,6-dimethylbenzofuran substitution and N-methyl amide, which may alter potency and selectivity relative to the published analogs.

EGFR TK inhibition Antiproliferative activity Cancer cell lines

Structural Differentiation: (Z)-Configuration and 5,6-Dimethyl Substitution Define a Unique Chemical Space

CAS 1436374-96-7 possesses a specific combination of three structural features absent in commonly available benzofuran analog screening compounds: (i) the (Z)-configuration of the cyanoacrylamide olefin (SMILES: CNC(=O)C(C#N)=Cc1cc2cc(C)c(C)cc2o1) , which contrasts with the more common (E)-configured cyanoacrylamides found in many kinase inhibitor scaffolds; (ii) the 5,6-dimethyl substitution on the benzofuran ring, which distinguishes it from the unsubstituted, 5-methoxy, or 5-nitro benzofuran analogs prevalent in published MAO and kinase inhibitor series; and (iii) the N-methyl amide terminus, which presents a minimal hydrogen-bond donor profile compared to N-aryl or N-alkyl variants. The (Z)-acrylamide geometry is particularly significant because it alters the spatial orientation of the electrophilic β-carbon relative to the benzofuran plane, potentially affecting both covalent target engagement and off-target reactivity profiles. These features collectively occupy a distinct region of physicochemical space (MW = 254.28, specific clogP and topological polar surface area profiles) compared to common comparator compounds.

Structural uniqueness SAR differentiation Chemical space analysis

Apoptosis Induction and Caspase-3 Activation: Class-Level Evidence for Programmed Cell Death Mechanisms

In the cyanobenzofuran series reported by Fares et al. (2021), the most potent EGFR TK-inhibiting compounds (3 and 11) induced apoptosis at the Pre-G phase and caused cell cycle arrest at the G2/M phase, with caspase-3 levels increased by 5.7-fold and 7.3-fold respectively [1]. This demonstrates that benzofuran-nitrile hybrids can engage apoptotic machinery beyond simple kinase inhibition. While this data is from structurally related (but not identical) compounds, it supports the hypothesis that the cyanoacrylamide-benzofuran scaffold—shared by CAS 1436374-96-7—is capable of dual functional activity (kinase inhibition + apoptosis induction). Direct confirmation with the specific compound is essential, as the N-methyl amide and 5,6-dimethyl substitution may modulate both the potency and the mechanism of cell death.

Apoptosis induction Caspase-3 activation Cell cycle arrest

Physicochemical Property Differentiation: Molecular Weight and Topological Profile Versus Common Kinase Inhibitor Fragments

With a molecular weight of 254.28 g/mol , CAS 1436374-96-7 occupies the lower end of the fragment-to-lead molecular weight distribution, positioning it as a potential starting point for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns. By comparison, the clinically approved cyanoacrylamide-containing kinase inhibitors neratinib (MW = 557.04) and bosutinib (MW = 530.45) are substantially larger. The smaller size of CAS 1436374-96-7 offers advantages in ligand efficiency optimization and may permit greater synthetic tractability for parallel library synthesis. In contrast, common 2-arylbenzofuran MAO inhibitors typically range from MW 237–350, with the 5,6-dimethyl substitution on the target compound conferring intermediate lipophilicity between the more polar 5-hydroxybenzofurans and the more lipophilic 5-phenylbenzofurans.

Physicochemical properties Drug-likeness Fragment-based screening

Recommended Research Application Scenarios for (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide (CAS 1436374-96-7)


Kinase Inhibitor Screening and EGFR TK Hit Expansion

Based on the class-level evidence that cyanobenzofuran derivatives achieve sub-micromolar EGFR TK inhibition (IC50 = 0.81–1.12 µM against gefitinib's 0.90 µM) [1], CAS 1436374-96-7 is best deployed as a screening candidate in biochemical and cellular EGFR TK inhibition assays. Its (Z)-configured cyanoacrylamide may confer a distinct covalent binding profile compared to (E)-configured analogs, making it valuable for exploring structure-kinetics relationships in cysteine-targeting kinase inhibitors. Researchers should include gefitinib or afatinib as internal controls and directly measure IC50 values to establish whether the 5,6-dimethyl substitution enhances or diminishes potency relative to the published benzofuran-nitrile derivatives.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 254.28 g/mol , CAS 1436374-96-7 is ideally sized for fragment library inclusion. Its benzofuran core provides a rigid, aromatic scaffold amenable to structure-based design, while the cyanoacrylamide warhead offers a covalent anchoring point for target engagement. Procurement for FBDD campaigns targeting kinases, deubiquitinases, or other cysteine-dependent enzymes is supported by the known reactivity of cyanoacrylamides as reversible covalent inhibitors. The 5,6-dimethyl substitution provides a hydrophobic handle for initial SAR exploration without committing to high molecular weight.

Apoptosis Mechanism-of-Action Studies in Oncology Models

The class-level evidence for caspase-3 activation (5.7–7.3-fold increase) and G2/M cell cycle arrest in cyanobenzofuran derivatives [1] supports the use of CAS 1436374-96-7 in phenotypic screening cascades designed to identify pro-apoptotic agents. Researchers should employ flow cytometry-based apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation assays in MCF-7, HCT-116, or HePG2 cell lines, with direct comparison to the published cyanobenzofuran compounds or doxorubicin as a positive control. Note that the N-methyl amide substitution may alter both potency and selectivity relative to the published analogs, and this should be explicitly characterized.

Chemical Biology Tool Compound for Covalent Probe Development

The cyanoacrylamide moiety in CAS 1436374-96-7 is a recognized reversible covalent warhead that can form covalent adducts with active-site cysteine residues in kinases and other enzymes. Procurement as a starting scaffold for structure-activity relationship (SAR) studies is warranted, particularly for targets where covalent inhibition is therapeutically validated (e.g., EGFR T790M, BTK). The (Z)-configuration may offer differential residence time kinetics compared to (E)-configured acrylamides, a hypothesis that can be tested via jump-dilution or washout assays. The compound's small size (MW 254) allows for subsequent vector exploration at multiple positions on the benzofuran ring and the amide terminus.

Quote Request

Request a Quote for (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.